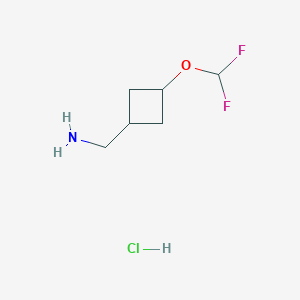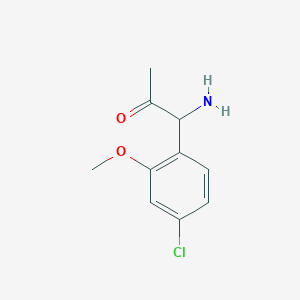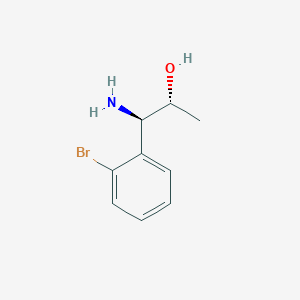![molecular formula C8H6F2N2 B13053389 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13053389.png)
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions, a methyl group at the 1 position, and a pyrrolo[2,3-B]pyridine core. Its molecular formula is C8H6F2N2, and it has a molecular weight of 168.14 g/mol .
Métodos De Preparación
The synthesis of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-bromo-5-iodopyridine, the cyclization precursor can be obtained in high yield, followed by base-mediated conversion to the pyrrolopyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The fluorine atoms and the methyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets, such as enzymes and receptors. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of cancer cell growth and metastasis.
Comparación Con Compuestos Similares
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine can be compared with other pyrrolo[2,3-B]pyridine derivatives, such as:
1H-Pyrrolo[2,3-B]pyridine: Lacks the fluorine and methyl substitutions, resulting in different chemical and biological properties.
4,5-Difluoro-1H-pyrrolo[2,3-B]pyridine: Similar structure but without the methyl group, which can affect its reactivity and interactions.
1-Methyl-1H-pyrrolo[2,3-B]pyridine: Lacks the fluorine atoms, leading to different electronic and steric effects.
Propiedades
Fórmula molecular |
C8H6F2N2 |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
4,5-difluoro-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6F2N2/c1-12-3-2-5-7(10)6(9)4-11-8(5)12/h2-4H,1H3 |
Clave InChI |
ACPIWQVDQUXVEV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C(C(=CN=C21)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine](/img/structure/B13053312.png)
![Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053314.png)
![6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]](/img/structure/B13053315.png)
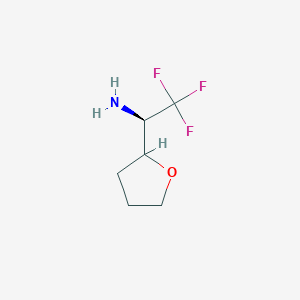
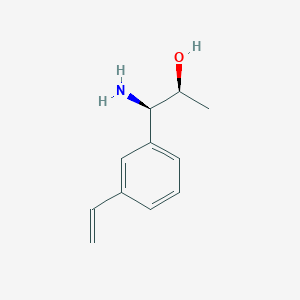

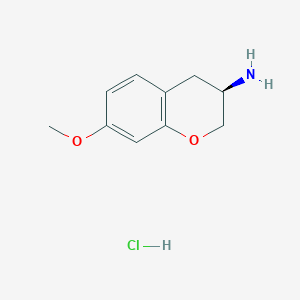
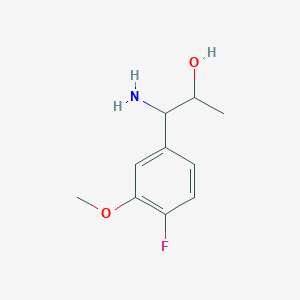


![4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13053361.png)
